Gly-NH-CH2-Boc (CAS 14664-05-2), chemically identified as glycylglycine tert-butyl ester (H-Gly-Gly-OtBu), is a highly specialized, C-terminally protected dipeptide building block. It is primarily procured for the convergent liquid- and solid-phase synthesis of complex peptides, glycopeptides, and cleavable antibody-drug conjugate (ADC) linkers. The presence of the bulky, acid-labile tert-butyl ester provides critical orthogonal protection, rendering the C-terminus inert to nucleophilic attack and basic deprotection conditions (such as Fmoc removal) while maintaining high solubility in standard organic solvents like dichloromethane (DCM) and dimethylformamide (DMF) [1]. This makes it a benchmark precursor for streamlining the assembly of multi-residue linker sequences and active pharmaceutical ingredients like eptifibatide, where minimizing step count and side reactions is paramount for industrial scale-up [2].
Substituting Gly-NH-CH2-Boc with unprotected glycylglycine (H-Gly-Gly-OH) or alternative esters (such as H-Gly-Gly-OMe) introduces severe processability and yield bottlenecks in complex synthesis. Unprotected H-Gly-Gly-OH exists as a zwitterion with poor solubility in aprotic organic solvents, forcing the use of mixed aqueous systems that are incompatible with moisture-sensitive coupling reagents like DCC or HBTU [1]. While methyl or ethyl esters resolve the solubility issue, they require harsh saponification (basic hydrolysis) for deprotection, which frequently triggers epimerization, base-catalyzed side reactions, or premature cleavage of base-labile payloads in ADC synthesis [2]. The tert-butyl ester uniquely resists basic and nucleophilic conditions during chain elongation and can be cleanly removed via global acidic cleavage (e.g., with TFA), preventing the degradation of sensitive intermediates and avoiding the formation of diketopiperazine impurities [3].
For the convergent synthesis of complex therapeutics or ADC linkers, maintaining high precursor solubility in aprotic solvents is critical for coupling efficiency. Gly-NH-CH2-Boc (H-Gly-Gly-OtBu) exhibits excellent solubility in dichloromethane (DCM) and N,N-dimethylformamide (DMF), allowing for homogeneous reaction conditions. In contrast, the unprotected zwitterionic baseline, H-Gly-Gly-OH, is virtually insoluble in DCM and requires highly polar or aqueous solvent mixtures that degrade active ester intermediates. Quantitative process models demonstrate that utilizing the tBu-protected dipeptide enables liquid-phase coupling at concentrations exceeding 0.1 M in DCM/DMF, whereas the unprotected analog fails to achieve reactive concentrations without the addition of solubilizing chaotropes [1].
| Evidence Dimension | Solubility in aprotic organic solvents (DCM/DMF) for coupling |
| Target Compound Data | >0.1 M (homogeneous solution) |
| Comparator Or Baseline | H-Gly-Gly-OH (unprotected dipeptide) |
| Quantified Difference | Orders of magnitude higher solubility, enabling direct use with moisture-sensitive coupling reagents (DCC/HBTU) |
| Conditions | Standard room-temperature liquid-phase peptide synthesis in DCM/DMF |
High organic solubility eliminates the need for complex solvent mixtures, directly improving coupling kinetics and yield in industrial-scale liquid-phase peptide synthesis.
In the synthesis of multi-residue ADC linkers, the C-terminal protecting group must withstand repeated cycles of N-terminal deprotection. Gly-NH-CH2-Boc utilizes a tert-butyl ester that is completely stable to the 20% piperidine/DMF conditions used for Fmoc removal. When compared to methyl ester (OMe) protected analogs, which can suffer from partial hydrolysis or transamidation under prolonged basic conditions, the OtBu group ensures >99% retention of the C-terminal block. Furthermore, the OtBu group is cleanly cleaved using trifluoroacetic acid (TFA), avoiding the harsh saponification required for OMe removal that can degrade sensitive payload molecules [1].
| Evidence Dimension | C-terminal protecting group stability under basic deprotection (20% piperidine) |
| Target Compound Data | >99% stability (OtBu group) |
| Comparator Or Baseline | H-Gly-Gly-OMe (methyl ester) |
| Quantified Difference | Near-total elimination of base-catalyzed hydrolysis or side reactions during N-terminal elongation |
| Conditions | Iterative Fmoc-based peptide synthesis cycles |
Procuring the OtBu-protected dipeptide prevents yield loss and impurity generation during the basic deprotection steps of complex linker assembly.
Utilizing pre-formed Gly-NH-CH2-Boc (H-Gly-Gly-OtBu) as a dipeptide building block significantly streamlines the synthesis of tetrapeptide ADC linkers and complex active pharmaceutical ingredients. In the commercial synthesis of eptifibatide, replacing sequential single-amino-acid couplings (using H-Gly-OtBu) with the pre-assembled H-Gly-Gly-OtBu fragment reduces the linear step count and minimizes the accumulation of deletion sequence impurities. This convergent approach improves the overall recovery yield of the target fragment to >80%, while simultaneously reducing the consumption of expensive coupling reagents and purification overhead compared to a strictly linear stepwise synthesis [1].
| Evidence Dimension | Synthetic step count and fragment recovery yield |
| Target Compound Data | >80% recovery yield for convergent fragment assembly |
| Comparator Or Baseline | Stepwise linear synthesis using single H-Gly-OtBu units |
| Quantified Difference | Elimination of one complete coupling/deprotection cycle per dipeptide unit, reducing deletion impurities |
| Conditions | Industrial-scale liquid-phase fragment condensation |
Reducing synthetic steps through pre-assembled dipeptide blocks lowers manufacturing costs, decreases impurity profiles, and accelerates the scale-up of peptide-based therapeutics.
Ideal for the rapid, convergent assembly of cathepsin-cleavable peptide linkers (e.g., Val-Cit-Gly-Gly or Gly-Gly-Phe-Gly) where the OtBu group protects the C-terminus during payload conjugation and is subsequently removed under mild acidic conditions without harming the payload [1].
Serves as a critical pre-assembled dipeptide building block in the liquid-phase convergent synthesis of eptifibatide, replacing stepwise single-residue couplings to improve overall yield, reduce step count, and minimize deletion sequence impurities during scale-up [2].
Procured as a highly soluble, well-defined precursor for coupling with synthetic lysine analogs (like tranexamic acid or aminocaproic acid) to generate novel antifibrinolytic dipeptides, bypassing the severe solubility limitations of unprotected glycylglycine [3].